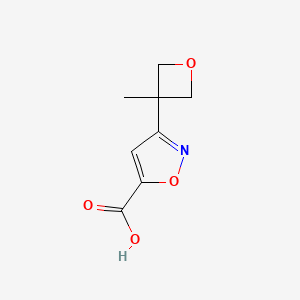

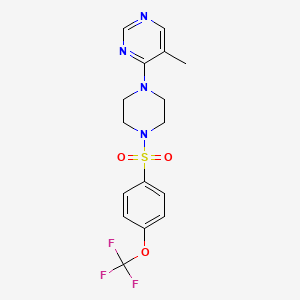

![molecular formula C10H11NO3S B2971254 2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid CAS No. 1016533-88-2](/img/structure/B2971254.png)

2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid” is a chemical compound with the molecular formula C10H11NO3S . It is also known as "Glycine, N-[(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbonyl]-" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.26 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions and Synthesis of Cephem Intermediates

Thioacylformamidines, related to the chemical structure of interest, undergo [4 + 2] cycloaddition reactions with acrylic dienophiles, resulting in (1,3–6H-thiazine-2-yl) acetic esters. This reaction pathway is of interest for the synthesis of cephem intermediates, a class of β-lactam antibiotics. The study by Reliquet et al. (1975) demonstrates the potential application of such chemical reactions in pharmaceutical synthesis, particularly in the development of antibiotic compounds (Reliquet, Reliquet, Meslin Et, & Quiniou, 1975).

Organic Sensitizers for Solar Cell Applications

Research into novel organic sensitizers for solar cells has explored structures comprising donor, electron-conducting, and anchoring groups, engineered at the molecular level. The study by Kim et al. (2006) mentions the synthesis of functionalized organic sensitizers, such as 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid (JK-1), which, upon anchoring onto TiO2 films, exhibit high incident photon to current conversion efficiency. This highlights the role of cyclopentathiophen derivatives in advancing solar energy technologies (Kim et al., 2006).

Synthesis and Reactivity Studies

The synthesis and reactivity of cyclopentathiophenacetic acid derivatives have been investigated, providing insights into the chemical behavior of such compounds. Jilale et al. (1993) focused on the synthesis of oxodihydrocyclopentathiophenacetic acids from suitable 2- or 3-formylthiophenes and explored the reactivity of their carbonyl and carboxylic groups. This research contributes to the understanding of the synthetic pathways and potential chemical modifications of cyclopentathiophenacetic acid derivatives (Jilale, Netchitaïlo, Decroix, & Végh, 1993).

Antioxidant and Enzyme Inhibitory Activities

The study of novel amino acid-bearing Schiff base ligands and their transition metal complexes has revealed potential antioxidant and selective enzyme inhibitory activities. Ikram et al. (2015) synthesized and characterized these compounds, finding that the zinc complex exhibited significant xanthine oxidase inhibitory activity, suggesting potential medicinal applications (Ikram et al., 2015).

Antimicrobial Activities of Thiadiazole Derivatives

The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activities against various strains of microbes. Noolvi et al. (2016) highlight the potential of these compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFKDPXSJIPOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

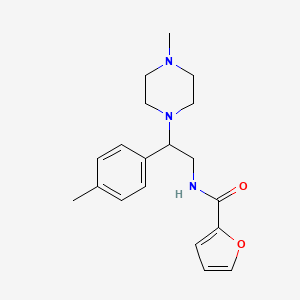

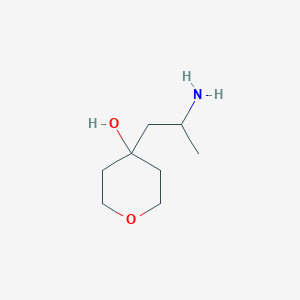

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)

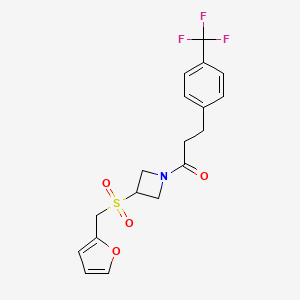

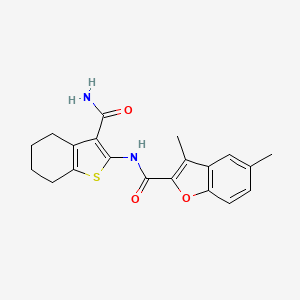

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)

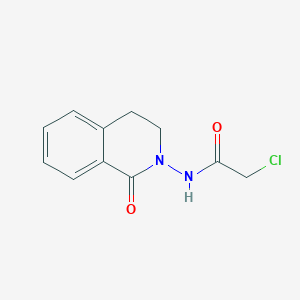

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)

![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)

![2-Methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2971191.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)